1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one
CAS No.: 920415-79-8
Cat. No.: VC4900427
Molecular Formula: C26H29N7O3
Molecular Weight: 487.564
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920415-79-8 |
|---|---|
| Molecular Formula | C26H29N7O3 |
| Molecular Weight | 487.564 |
| IUPAC Name | 1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
| Standard InChI | InChI=1S/C26H29N7O3/c1-18(2)19-7-9-21(10-8-19)36-16-23(34)31-11-13-32(14-12-31)25-24-26(28-17-27-25)33(30-29-24)20-5-4-6-22(15-20)35-3/h4-10,15,17-18H,11-14,16H2,1-3H3 |
| Standard InChI Key | YSLZVFKWKCKIKH-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Introduction
Structural Components
-
Triazolopyrimidine Core: This unit is known for its planarity and stability, often contributing to the biological activity of compounds by interacting with enzymes or receptors .
-
Piperazine Ring: Common in many pharmaceuticals, piperazine derivatives are frequently used in drug design due to their ability to interact with biological targets.
-
Phenoxy Group: The presence of a phenoxy group, especially with a propan-2-yl substituent, may influence the compound's lipophilicity and ability to cross biological barriers.
Synthesis and Characterization
The synthesis of such complex molecules typically involves multi-step reactions, requiring careful control of conditions like temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for monitoring reaction progress and confirming the structure of intermediates and final products.
Potential Applications
While specific biological activities of 1-{4-[3-(3-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one are not well-documented, compounds with similar structural features have shown promise in various therapeutic areas, including central nervous system disorders and as potential antagonists or inhibitors in specific biological pathways .
Data and Research Findings
Given the lack of specific data on this compound, the following table summarizes general information about related compounds and their potential applications:
| Compound Feature | Description | Potential Application |
|---|---|---|
| Triazolopyrimidine | Planar, stable core | Biological activity through enzyme/receptor interaction |
| Piperazine Ring | Common in pharmaceuticals | Central nervous system disorders, biological target interaction |
| Phenoxy Group | Influences lipophilicity | Enhanced ability to cross biological barriers |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume